molecular formula C17H17NO2 B12940046 1-Benzyl-5,6-dimethoxy-1H-indole

1-Benzyl-5,6-dimethoxy-1H-indole

Cat. No.: B12940046
M. Wt: 267.32 g/mol
InChI Key: SCAAYDROBDJMEO-UHFFFAOYSA-N
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Description

Indole derivatives are significant due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, with its benzyl and dimethoxy substituents, offers interesting properties for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethoxy-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 5,6-dimethoxyindole and benzyl halides, which undergo N-alkylation to introduce the benzyl group .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 5,6-dimethoxyindole-2-carboxylic acid, while substitution could introduce various functional groups at the 2 or 3 positions of the indole ring .

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5,6-dimethoxy-1H-indole is unique due to the combination of its benzyl and dimethoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-benzyl-5,6-dimethoxyindole

InChI

InChI=1S/C17H17NO2/c1-19-16-10-14-8-9-18(15(14)11-17(16)20-2)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

SCAAYDROBDJMEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2CC3=CC=CC=C3)OC

Origin of Product

United States

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